4-Chloro-2-methoxy-5-sulfamoylbenzoic acid

Description

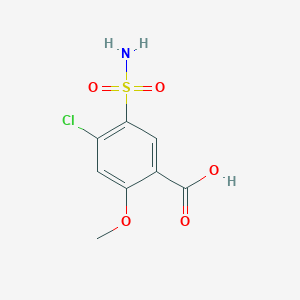

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2-methoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXUPTBLYNTETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Methoxy 5 Sulfamoylbenzoic Acid

Established Synthetic Routes and Strategies

The synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is typically achieved through multi-step pathways that strategically build the molecule's functional groups around a central benzene (B151609) ring. These routes are designed to control the regioselectivity of the reactions to obtain the desired isomer.

Precursor Identification and Utilization in Synthesis

The selection of an appropriate starting material is critical for an efficient synthetic route. Common precursors for the synthesis of this compound and related structures include salicylic acid and p-aminosalicylic acid. semanticscholar.orggoogle.com

One established strategy begins with 2-methoxybenzoic acid . This precursor can be synthesized from salicylic acid through an etherification reaction, typically involving a methylating agent like dimethyl sulfate in the presence of a base. researchgate.net Another versatile precursor is p-aminosalicylic acid , which is valued for its affordability and availability. google.com

The synthesis of a key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, from p-aminosalicylic acid involves a sequence of methylation, chlorination, and hydrolysis. google.com The initial methylation of p-aminosalicylic acid with dimethyl sulfate under alkaline conditions yields methyl 4-amino-2-methoxybenzoate. This is followed by chlorination and subsequent hydrolysis to provide the 4-amino-5-chloro-2-methoxybenzoic acid core. google.com

Key Chemical Transformations and Reaction Mechanisms Employed

The synthesis of this compound relies on several fundamental organic reactions:

Chlorosulfonation: This is a pivotal step for introducing the sulfamoyl group. The reaction typically involves treating an activated aromatic ring with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, which can then be converted to the sulfonamide.

Amination/Ammonolysis: The chlorosulfonyl intermediate is reacted with ammonia (B1221849) or an amine to form the sulfonamide. This nucleophilic substitution reaction at the sulfur atom is a standard method for preparing sulfamoyl compounds.

Chlorination: The introduction of the chlorine atom at the 4-position is another key transformation. This is typically achieved through electrophilic aromatic substitution using a suitable chlorinating agent. The regioselectivity of this reaction is influenced by the existing substituents on the aromatic ring. For instance, in the synthesis of related compounds, N-chlorosuccinimide (NCS) has been used for the chlorination of an activated aromatic ring. google.com

Methylation: The methoxy (B1213986) group at the 2-position is often introduced via a Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent.

Optimization of Reaction Conditions for Laboratory-Scale Synthesis

To maximize the yield and purity of this compound, the optimization of reaction conditions is paramount. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the stoichiometry of reactants.

For the sulfonation of 2-methoxybenzoic acid, a related precursor, the molar ratio of the acid to chlorosulfonic acid and the reaction temperature are critical. An optimized molar ratio of 1:5 (2-methoxybenzoic acid to chlorosulfonic acid) and a reaction temperature of 50-70°C have been found to be effective. researchgate.net The reaction time is also a crucial factor; a duration of 2 hours was found to be optimal for this specific transformation. semanticscholar.org

In the amination step to form the sulfonamide from the corresponding sulfonyl chloride, both temperature and the concentration of the ammonia source are significant. Lower temperatures can slow down the reaction, while higher temperatures may lead to the formation of byproducts through hydrolysis of the sulfonyl chloride. semanticscholar.org An optimized temperature of 30°C and a 1:20 molar ratio of the sulfonyl chloride to ammonium hydroxide have been reported for a similar amination reaction. semanticscholar.org

The choice of solvent is also critical. For instance, in the synthesis of a related sulfamoylbenzoate, tetrahydrofuran (THF) has been utilized as a solvent. google.com The purification of the final product often involves recrystallization from a suitable solvent system, such as an ethanol-water mixture, to achieve high purity. google.com

| Reaction Step | Key Parameters Optimized | Typical Conditions |

| Sulfonation | Molar ratio, Temperature, Time | 1:5 substrate to chlorosulfonic acid, 50-70°C, 2 hours |

| Amination | Temperature, Molar ratio | 30°C, 1:20 sulfonyl chloride to ammonium hydroxide |

| Chlorination | Chlorinating agent, Temperature | N-chlorosuccinimide, 70°C |

| Methylation | Base, Temperature | Potassium hydroxide, Room temperature |

Novel Synthetic Approaches and Innovations in this compound Preparation

The development of novel catalytic systems is another area of innovation. For example, the use of copper catalysts has been explored for the synthesis of related sulfamoylbenzoates. google.com These catalytic methods can offer milder reaction conditions and improved yields compared to traditional stoichiometric approaches.

Furthermore, advancements in reaction technology, such as flow chemistry, are being explored for the synthesis of pharmaceutical intermediates. nbinno.com Flow chemistry offers several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and the potential for continuous manufacturing.

Principles of Sustainable Synthesis Applied to this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize the environmental impact of chemical processes. The application of these principles to the synthesis of this compound can lead to more sustainable manufacturing processes.

A key principle of green chemistry is the use of safer solvents. In the synthesis of related compounds, the replacement of hazardous solvents like toluene with more environmentally benign alternatives such as water has been reported. semanticscholar.org The use of greener solvents like acetonitrile (B52724) has also been shown to be effective in similar reactions. scielo.br

Atom economy is another important consideration. Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This can be achieved by designing more efficient reactions and avoiding the use of stoichiometric reagents in favor of catalytic alternatives.

The reduction of waste is a central tenet of green chemistry. One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste and improve efficiency. For instance, the synthesis of an intermediate for a related compound was achieved in a one-pot process using chlorosulfonic acid as both a sulfonation and acyl chlorination reagent, which minimized waste. semanticscholar.org

Furthermore, the use of renewable feedstocks and the development of biocatalytic methods are emerging trends in sustainable synthesis that could be applied to the production of this compound in the future. nbinno.com

Structure Activity Relationship Sar Studies and Design of 4 Chloro 2 Methoxy 5 Sulfamoylbenzoic Acid Derivatives

Synthesis of Analogues and Derivatives Bearing the 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid Scaffold

The synthesis of analogues based on the this compound structure is a key strategy for exploring its chemical space and biological potential. Modifications are typically focused on three main regions of the molecule: the carboxylic acid group at the C1 position, the sulfamoyl group at the C5 position, and the substituents on the aromatic ring (chloro at C4 and methoxy (B1213986) at C2).

Modification of the Carboxylic Acid Functionality for Research Purposes

The carboxylic acid group is a critical feature of the this compound scaffold, providing an acidic character to the molecule. For research purposes, this functional group is frequently modified to explore its role in target binding and to alter the physicochemical properties of the compound.

Common modifications include the synthesis of esters and amides. nih.govgoogle.com Esterification, often achieved by reacting the carboxylic acid with an alcohol under acidic conditions, can produce prodrugs that may enhance absorption or alter distribution in the body. The direct amidation of esters with amines presents a desirable and environmentally friendly approach for forming amide bonds. nih.govgoogle.com For example, a series of N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized by first converting 5-chloro-2-methoxybenzoic acid to an amide with aniline, followed by chlorosulfonation and reaction with various amines. researchgate.net

Another significant modification involves replacing the carboxylic acid with bioisosteres, which are functional groups with similar physical or chemical properties that can impart improved pharmacological profiles. nih.gov Research has shown that the carboxyl group can be replaced by a tetrazole moiety without losing significant biological activity. nih.gov However, replacement with sulfonic or phosphinic acids has been found to be less favorable for certain activities. nih.govnih.gov These modifications are crucial for probing the necessity of the acidic proton and the carbonyl oxygen in interactions with biological targets.

Exploration of Substituent Effects on the Sulfamoyl Group

The sulfamoyl group (-SO2NH2) at the C5 position is considered essential for the primary diuretic activity associated with this class of compounds. pharmacy180.com This group is a key interaction point with protein targets. researchgate.net SAR studies have extensively explored the effect of substituting the hydrogens of the sulfamoyl group with various alkyl and aryl moieties.

The synthesis of these N-substituted derivatives typically involves the reaction of a 5-chlorosulfonylated benzoic acid intermediate with a primary or secondary amine. This allows for the introduction of a wide variety of substituents. For instance, in the development of related compounds, N-substituted sulfamoyl derivatives are synthesized by reacting 5-chloro-2-methoxy-N-phenylbenzamide with chlorosulfonic acid, followed by reaction with an appropriate amine in the presence of a base like sodium carbonate. researchgate.net

Studies have demonstrated that the nature of the substituent on the sulfamoyl nitrogen can significantly modulate the compound's activity and target selectivity. While mono-substitution can be tolerated, di-substitution on the sulfamoyl nitrogen often leads to a decrease in diuretic potency. However, for other biological targets, such as certain cancer-related enzymes, N-substituted derivatives have shown promising activity. researchgate.net A study on furosemide (B1674285) derivatives as GABA(A) receptor antagonists identified a hydrazinosulfonyl-furosemide analogue with interesting properties, highlighting how modification of this group can alter the pharmacological profile. nih.gov

Derivatization at the Aromatic Ring Positions (Chloro and Methoxy groups)

The chloro and methoxy groups on the aromatic ring of this compound play important roles in modulating the electronic properties of the molecule and influencing its binding to target proteins. youtube.com

The chlorine atom at the C4 position is considered an important activating group. pharmacy180.com Its electron-withdrawing nature influences the acidity of the sulfamoyl and carboxylic acid groups. Synthetic strategies to explore the role of this substituent involve starting from precursors with different halogens (e.g., bromine) or other electron-withdrawing groups at this position. google.com For example, 2-bromo-4-chloro-5-sulfamoylbenzoic acid has been used as a starting material to synthesize derivatives. google.com

The methoxy group at the C2 position also significantly influences the molecule's conformation and interaction with biological targets. researchgate.net The synthesis of analogues with modified C2 substituents often requires a different synthetic starting point, such as using a precursor with a different alkoxy group or a hydroxyl group that can be subsequently alkylated. The synthesis of the parent scaffold itself can start from materials like 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation, ammonolysis, and subsequent reaction with an amine to introduce the desired group at the C2 position. google.com

Elucidation of Structure-Activity Relationships in Relevant Biological Systems

SAR studies on derivatives of this compound have been pivotal in understanding the structural requirements for activity at various biological targets. While originally developed as a diuretic acting on the Na+-K+-2Cl- cotransporter, derivatives have been investigated for a range of other activities, including as carbonic anhydrase inhibitors, GABA(A) receptor antagonists, and anticancer agents. researchgate.netnih.gov

Key findings from SAR studies indicate that:

The Carboxylic Acid (C1): This group is crucial for diuretic activity, likely serving as a key binding point to the transporter. Its replacement with a tetrazole can maintain activity, suggesting that an acidic proton is a primary requirement. nih.gov

The Sulfamoyl Group (C5): This moiety is indispensable for high-ceiling diuretic activity. pharmacy180.comresearchgate.net The free -SO2NH2 group appears optimal for interacting with the Na+-K+-2Cl- cotransporter. researchgate.net

The Chloro Group (C4): An electron-withdrawing group at this position is necessary for diuretic potency. pharmacy180.com

The C2-Substituent: The nature of the group at this position can be varied to a greater extent and has been a primary focus for developing derivatives with different pharmacological profiles. For instance, replacing the furfurylamino group of furosemide with other cyclic amines or substituted benzyl (B1604629) groups has led to compounds with altered potency and selectivity. nih.gov

A study exploring antimicrobial properties found that converting the carboxylic acid of furosemide to a methyl ester and modifying the N-furfuryl group led to analogues with potent activity against MRSA and E. coli. nih.gov Specifically, derivatives demonstrated superior activity in reducing the expression of penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial resistance. nih.gov

| Modification Site | Structural Change | Impact on Biological Activity |

| Carboxylic Acid (C1) | Replacement with tetrazole | Maintained GABAergic antagonistic activity nih.gov |

| Replacement with sulfonic/phosphinic acids | Reduced GABAergic antagonistic activity nih.gov | |

| Conversion to methyl ester | Enhanced antimicrobial activity nih.gov | |

| Sulfamoyl Group (C5) | Conversion to hydrazinosulfonyl | Altered GABA(A) receptor antagonism profile nih.gov |

| N-substitution (various amines) | Led to potent anticancer activity against ovarian and colon cancer cell lines researchgate.net | |

| C2-Substituent | Replacement of furanyl moiety with thienyl or benzyl groups | Suggested for further development of GABAergic potency nih.gov |

Rational Design and Predictive Modeling for Novel Derivatives Based on this compound

Building on established SAR, rational design and computational modeling have become valuable tools for creating novel derivatives with desired properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to predict the biological activity of hypothetical structures before their synthesis, thereby streamlining the drug discovery process.

Molecular docking studies have been used to investigate the binding of this compound derivatives to various protein targets. For example, docking simulations have supported the observed ability of novel furosemide analogues to bind to the PBP2a enzyme, providing a molecular basis for their antimicrobial activity against MRSA. nih.gov These models help visualize key interactions, such as hydrogen bonds formed by the sulfamoyl group and hydrophobic interactions involving the aromatic ring, guiding the design of new compounds with improved binding affinity.

The design of new anticancer agents has also benefited from this approach. A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was synthesized and evaluated against human cancer cell lines based on the structures of known sulfonamide anticancer agents. researchgate.net This rational approach led to the discovery of compounds that could arrest the cell cycle and induce apoptosis. researchgate.net By understanding the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity—researchers can design new molecules that fit the target receptor more precisely, potentially leading to increased potency and reduced off-target effects.

Mechanistic Investigations and Biological Interactions of 4 Chloro 2 Methoxy 5 Sulfamoylbenzoic Acid

Role as a Metabolite or Precursor in Biochemical Pathways (e.g., Sulpiride pathway)

While direct evidence detailing the specific role of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid in biochemical pathways is not extensively documented, its structural similarity to precursors of the atypical antipsychotic drug sulpiride suggests a potential connection. Sulpiride is chemically synthesized from 2-methoxy-5-sulfamoylbenzoic acid. nih.gov The latter is also identified as "Sulpiride Impurity D," indicating its presence as a residual starting material or a byproduct in the synthesis of sulpiride. nih.gov

Given this relationship, it is plausible that this compound could arise as an impurity if chlorinated starting materials are used in the synthesis of sulpiride or related compounds. While there is no direct evidence to classify it as a metabolite of sulpiride, the metabolic pathways of structurally similar compounds can offer insights. For instance, the metabolism of some benzamide (B126) drugs involves modifications to the aromatic ring, although specific dechlorination and hydroxylation at these positions for sulpiride are not well-documented.

Exploration of Potential Molecular Targets and Ligand Interactions in Research Models

Substituted benzamides are well-known for their activity as dopamine D2 receptor antagonists. researchgate.netdrugbank.com This is the primary mechanism of action for antipsychotic drugs like sulpiride. The specific substitutions on the benzamide scaffold are crucial for this activity. Furthermore, research has shown that some substituted benzamides can also interact with other receptors, such as serotonin receptors (e.g., 5-HT7). acs.org

Research into other sulfamoylbenzoic acid derivatives has revealed a range of molecular targets:

Lysophosphatidic acid (LPA) receptors: Certain sulfamoyl benzoic acid analogues have been synthesized and identified as specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity. nih.gov

Human nucleoside triphosphate diphosphohydrolases (h-NTPDases): Various sulfamoyl benzamide derivatives have been evaluated as inhibitors of h-NTPDase isoforms 1, 2, 3, and 8, which are involved in physiological and pathological processes like thrombosis and cancer. nih.gov

Cytosolic phospholipase A2α (cPLA2α): N-Substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of this enzyme, which is involved in the arachidonic acid cascade. researchgate.net

These findings in structurally related compounds suggest that this compound could potentially interact with a variety of molecular targets, although experimental validation is required.

Studies on Cellular Responses and Signaling Pathways Modulated by the Compound

Specific studies on the cellular responses and signaling pathways modulated by this compound have not been identified. However, based on the potential molecular targets of related compounds, several cellular effects can be hypothesized.

If this compound were to act as a dopamine D2 receptor antagonist, it could modulate downstream signaling pathways involving adenylyl cyclase and cyclic AMP (cAMP). The antagonism of D2 receptors typically leads to an increase in cAMP levels in target cells.

Furthermore, the inhibition of enzymes like h-NTPDases could impact purinergic signaling, which plays a role in numerous cellular processes, including cell proliferation, migration, and inflammation. Similarly, the inhibition of cPLA2α would affect the production of prostaglandins and leukotrienes, key mediators of inflammation.

Studies on other sulfamoyl-carboxamide derivatives have indicated their potential to induce cell cycle arrest and prevent tubulin polymerization, highlighting possible anti-cancer applications. nih.gov These findings underscore the potential for sulfamoylbenzoic acid derivatives to elicit significant cellular responses, though the specific effects of the chloro- and methoxy-substituted variant remain to be elucidated.

Comparative Biological Activity Studies with Related Sulfamoylbenzoic Acids

While direct comparative studies involving this compound are scarce, a broader look at the structure-activity relationships (SAR) within the sulfamoylbenzoic acid class reveals the significant impact of substitutions on biological activity.

For instance, in the context of h-NTPDase inhibition, the nature of the substituent on the sulfamoyl group and the benzene (B151609) ring dramatically influences the inhibitory potential and selectivity for different isoforms. nih.gov The presence and position of halogen atoms can also be critical.

In the development of LPA2 receptor agonists, substitutions on the benzoic acid ring, including chloro groups, have been shown to significantly affect potency. nih.gov Similarly, for inhibitors of cytosolic phospholipase A2α, modifications to the substituents on the sulfonamide nitrogen led to substantial changes in inhibitory activity. researchgate.net

These examples from related sulfamoylbenzoic acids demonstrate that the specific combination of chloro, methoxy (B1213986), and sulfamoyl groups in this compound is likely to confer a unique biological activity profile. However, without direct experimental data, its activity relative to other derivatives remains speculative.

Theoretical and Computational Studies of 4 Chloro 2 Methoxy 5 Sulfamoylbenzoic Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule. nih.gov Methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to accurately model the electronic structure and geometry of organic compounds. unamur.be

These calculations provide the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid, key structural parameters would include the planarity of the benzene (B151609) ring and the spatial orientation of the carboxylic acid, methoxy (B1213986), and sulfamoyl functional groups. The electronic effects of the substituents—chloro, methoxy, and sulfamoyl groups—influence the aromatic ring's geometry and the conformation of the side chains. psu.edu

Electronic properties derived from these calculations are crucial for understanding the molecule's behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For substituted benzoic acids, electron-withdrawing groups tend to stabilize the orbitals and affect the molecule's acidity. psu.edunih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. This map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Below is a table of predicted physicochemical properties for this compound.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H8ClNO5S |

| Molecular Weight | 265.67 g/mol |

| Density | 1.592 g/cm³ |

| Boiling Point | 509.257 °C at 760 mmHg |

| Melting Point | 240-245 °C |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a more realistic environment, such as in a solvent. peerj.com MD simulations model the movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. peerj.com

For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the methoxy and sulfamoyl groups to the benzene ring. This allows for a thorough conformational analysis, identifying the most stable conformers in a solution and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. They can model how the molecule interacts with solvent molecules, such as water, by forming hydrogen bonds through its carboxylic acid and sulfamoyl groups. The simulations can reveal the structure of the solvation shell and the dynamics of these interactions. peerj.com In studies of similar sulfonamide-containing molecules, MD simulations have been used to characterize the binding sites and interaction energies with biological macromolecules, highlighting the importance of hydrogen bonding, electrostatic, and van der Waals interactions. peerj.com

Prediction of Chemical Reactivity and Stability Profiles via Computational Methods

Computational methods are highly effective in predicting the chemical reactivity and stability of molecules. Reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. nih.gov Analysis of the HOMO and LUMO distributions can further clarify which atoms are most involved in electron donation and acceptance, respectively. For aromatic compounds, these methods can predict the regioselectivity of reactions like sulfonation, nitration, or halogenation. nih.govnih.gov The presence of the electron-withdrawing chloro and sulfamoyl groups, and the electron-donating methoxy group, will have competing effects on the reactivity of the benzene ring, which computational models can quantify. numberanalytics.com

The stability of this compound can also be assessed. Computational chemistry can be used to model potential degradation pathways, such as desulfonation (removal of the -SO3H group) or decarboxylation. numberanalytics.com By calculating the activation energies for these reactions, the likelihood of degradation under specific conditions can be predicted. Thermodynamic properties such as the Gibbs free energy of formation can also be computed to determine the molecule's intrinsic stability.

In Silico Approaches for Compound Screening and Virtual Library Design

In silico techniques are a cornerstone of modern drug discovery and materials science. stmjournals.com The core structure of this compound can be considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.netresearchgate.net Such scaffolds are excellent starting points for the design of virtual chemical libraries. nih.gov

In virtual library design, the core scaffold is systematically modified by adding a variety of different chemical groups at specific positions. This process can generate thousands or even millions of new, related compounds in silico. nih.gov These virtual libraries can then be subjected to high-throughput virtual screening, where each compound is computationally docked into the active site of a biological target, such as an enzyme or receptor. stmjournals.com This docking process estimates the binding affinity of each compound, allowing researchers to identify the most promising candidates for further investigation. nih.govnih.gov Studies on other benzoic acid and sulfonamide derivatives have successfully used these in silico screening methods to identify potent inhibitors for various therapeutic targets. nih.govnih.govmdpi.com

Advanced Analytical Techniques for the Characterization and Analysis of 4 Chloro 2 Methoxy 5 Sulfamoylbenzoic Acid

Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, FT-IR, UV-Vis)

Spectroscopic techniques are fundamental in determining the molecular structure of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid. These methods provide detailed information about the compound's functional groups, the connectivity of its atoms, and its electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of the molecule. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the number and environment of protons. For this compound, the aromatic protons, the methoxy (B1213986) protons, the carboxylic acid proton, and the sulfamoyl protons would all appear at characteristic chemical shifts. The substitution pattern on the benzene (B151609) ring can be confirmed through the coupling patterns of the aromatic protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, carbonyl, methoxy).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on analogous structures and chemical shift theory. Actual experimental values may vary depending on the solvent and other conditions. pdx.eduucl.ac.ukorganicchemistrydata.org

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C-3 | ~7.0 - 7.2 | ~110 - 115 |

| Aromatic CH | C-6 | ~8.0 - 8.2 | ~125 - 130 |

| Methoxy (-OCH₃) | - | ~3.9 - 4.1 | ~55 - 60 |

| Sulfamoyl (-SO₂NH₂) | - | ~7.3 - 7.6 (broad singlet) | - |

| Carboxylic Acid (-COOH) | - | ~12.0 - 13.0 (broad singlet) | ~165 - 170 |

| Aromatic C-COOH | C-1 | - | ~120 - 125 |

| Aromatic C-OCH₃ | C-2 | - | ~155 - 160 |

| Aromatic C-Cl | C-4 | - | ~128 - 133 |

| Aromatic C-SO₂NH₂ | C-5 | - | ~135 - 140 |

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretches of the sulfamoyl group, the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl group, the C-O stretch of the methoxy group, and various vibrations of the substituted benzene ring. researchgate.netupi.edu

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |

| Sulfamoyl (-SO₂NH₂) | N-H stretch (asymmetric & symmetric) | 3350-3450 |

| Carboxylic Acid (-COOH) | C=O stretch | 1680-1710 |

| Sulfonyl (-SO₂-) | S=O stretch (asymmetric & symmetric) | 1330-1370 and 1140-1180 |

| Aromatic C-O-C (ether) | C-O stretch | 1230-1270 |

| Substituted Benzene | C=C stretches | 1450-1600 |

| Aromatic C-H | C-H out-of-plane bend | 800-900 |

| Aryl Halide | C-Cl stretch | 1000-1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Substituted benzoic acids typically show two main absorption bands: a primary band (E2-band) and a secondary band (B-band). up.ac.za For this compound, the chromophoric benzoic acid system, influenced by the chloro, methoxy, and sulfamoyl substituents, would result in characteristic absorption maxima (λmax). researchgate.net These values are useful for quantitative analysis using a UV detector in liquid chromatography. The expected λmax would likely be in the range of 230-240 nm and 270-290 nm. up.ac.zanih.govscience-softcon.denist.gov

Mass Spectrometry for Purity Assessment and Fragment Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₈H₈ClNO₅S).

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation pattern of this compound would likely involve characteristic losses of small molecules such as H₂O, CO₂, SO₂, and the methoxy group. Analysis of these fragments helps to confirm the connectivity of the different functional groups. For instance, a common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group (45 Da). libretexts.orgresearchgate.net Data from the closely related compound 4-Chloro-5-sulphamoylbenzoic acid shows key fragments resulting from the loss of the sulfamoyl group and subsequent loss of the carboxyl group. nih.gov

Interactive Data Table: Plausible Mass Spectrometry Fragments Based on the structure and fragmentation patterns of similar compounds. nih.govmiamioh.edu

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 265/267 ([M+H]⁺) | [C₈H₉ClNO₅S]⁺ (Protonated Molecule) | - |

| 248/250 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

| 220/222 | [M+H - COOH]⁺ | Loss of carboxyl radical |

| 202/204 | [M+H - SO₂NH₂]⁺ | Loss of sulfamoyl radical |

| 186/188 | [M+H - NH₃ - SO₂]⁺ | Loss of ammonia and sulfur dioxide |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Quantitative Analysis in Research Settings

Chromatographic methods are essential for separating this compound from its parent drug, Furosemide (B1674285), and other related impurities, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. ekb.eg Reversed-phase HPLC (RP-HPLC) is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase. mtc-usa.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govsielc.com The pH of the buffer is a critical parameter that affects the retention time and peak shape of the acidic analyte. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., 230 nm or 254 nm). mtc-usa.comsemanticscholar.org

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., 0.01 M KH₂PO₄, pH 3.0) and Methanol/Acetonitrile nih.govsemanticscholar.org |

| Flow Rate | 1.0 mL/min mtc-usa.com |

| Detection | UV at 230 nm or 254 nm nih.govmtc-usa.com |

| Temperature | Ambient or controlled (e.g., 25°C) mtc-usa.com |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for purity assessment. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile ester (e.g., a methyl ester). This technique offers high separation efficiency and provides definitive identification of impurities through their mass spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. researchgate.netresearchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the exact spatial arrangement of all atoms, including the planarity of the benzene ring and the orientation of the methoxy, carboxylic acid, and sulfamoyl substituents. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and physical properties of the compound.

Application of Hyphenated Analytical Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique for the analysis of pharmaceutical impurities. It combines the excellent separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. An LC-MS system allows for the separation of this compound from other related substances, while simultaneously providing its molecular weight and fragmentation data for unambiguous identification, even at trace levels. This is particularly useful for identifying unknown degradation products or impurities in Furosemide samples. nih.govsemanticscholar.org The use of high-resolution mass spectrometry (LC-HRMS) further enhances the capability by enabling the determination of elemental compositions for unknown peaks.

Emerging Research Applications and Future Perspectives for 4 Chloro 2 Methoxy 5 Sulfamoylbenzoic Acid

Role as a Versatile Intermediate in Specialized Organic and Pharmaceutical Synthesis

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid and its close structural analogs serve as crucial intermediates in the synthesis of a range of therapeutic agents. The reactivity of its carboxylic acid, sulfamoyl, and aromatic ring positions allows for diverse chemical modifications, leading to the creation of complex molecules with specific biological activities.

One of the most well-documented applications of a structurally similar compound, 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, is in the production of Furosemide (B1674285), a potent diuretic used to treat fluid retention and high blood pressure. google.comgoogle.comjustia.com In this synthesis, the fluoro group is displaced by furfurylamine (B118560) in a nucleophilic aromatic substitution reaction to yield the final drug product. google.comgoogle.comjustia.com This established synthetic route highlights the utility of the 4-chloro-5-sulfamoylbenzoic acid scaffold in constructing diuretic agents.

Beyond diuretics, the core structure is being explored for other therapeutic areas. Research has demonstrated the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives with potential as anti-cancer agents. researchgate.net In this work, the related precursor, 5-chloro-2-methoxybenzoic acid, is used to build a benzamide (B126) structure which is later functionalized, showcasing the adaptability of the methoxy-substituted ring in creating compounds for oncological research. researchgate.net These studies have identified derivatives that can arrest the cell cycle and induce apoptosis in cancer cell lines, indicating a promising avenue for drug discovery. researchgate.net

The versatility of this chemical family is further underscored by patents describing the use of 2-halogeno-4-chloro-5-sulfamoylbenzoic acids in preparing novel sulfamoylbenzoic acid derivatives with antihypertensive activity, distinct from their diuretic effects. google.com Additionally, esters derived from the related 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent agonists and antagonists for 5-HT4 receptors, which are targets for treating gastrointestinal motility disorders. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-methoxy-5-sulfamoylbenzoic acid, and how can purity be optimized?

The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. A common method involves coupling 4-amino-5-chloro-2-methoxybenzoic acid with glycine derivatives followed by catalytic hydrogenation to introduce the sulfamoyl group . Key reagents include triethylamine (as a base), ethyl chloroformate (for activation), and dimethyl sulfoxide (DMSO) as a solvent. Purification often employs preparative HPLC or column chromatography to achieve >95% purity, with yields ranging from 45% to 93% depending on the amine used . For improved purity, recrystallization in ethanol-water mixtures is recommended.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Structural confirmation requires a combination of:

- 1H/13C NMR : To verify substitution patterns (e.g., chlorine at position 4, methoxy at position 2) .

- IR spectroscopy : To identify sulfonamide (-SO2NH2) stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : For exact mass validation, especially when synthesizing derivatives like benzamides .

- HPLC with UV detection : To monitor photodegradation products, as seen in studies of related sulfonamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of derivatives?

SAR studies should focus on modifying:

- The sulfamoyl group : Replace with sulfonic acid or other bioisosteres to enhance solubility or receptor affinity.

- Methoxy substituent : Test bulkier alkoxy groups (e.g., ethoxy) to assess steric effects on target binding .

- Chlorine position : Compare activity of 4-chloro vs. 5-chloro analogs to determine halogen-dependent efficacy . Methodological Tip : Use in vitro assays (e.g., kinase inhibition or receptor binding) with standardized cell lines (e.g., HEK293 for dopamine D2/5-HT3 receptor studies) .

Q. What strategies resolve contradictions in reported biological activities of sulfamoyl benzoic acid derivatives?

Discrepancies often arise from assay conditions. For example:

- Receptor binding assays : Differences in buffer pH or ionic strength can alter sulfonamide ionization, affecting affinity .

- Anti-cancer activity : Variability in IC50 values may stem from cell line-specific expression of drug transporters (e.g., P-glycoprotein) . Recommendation : Replicate studies under harmonized protocols (e.g., CLIA-certified labs) and use positive controls like metoclopramide for receptor studies .

Q. How can metabolic stability and degradation pathways be evaluated for this compound?

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and monitor via LC-MS for hydroxylated or demethylated metabolites .

- Photodegradation : Expose to UV light (e.g., D65 lamp) and isolate degradation products using preparative HPLC, as demonstrated in furosemide studies .

- Stability assays : Test pH-dependent hydrolysis (e.g., simulate gastric fluid at pH 2.0) to identify labile functional groups .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.